1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one
Overview
Description
1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The presence of bromine and fluorine atoms in the aromatic rings can significantly influence the chemical properties and reactivity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluorobenzene and 3-bromobenzene.
Grignard Reaction: One common method involves the formation of a Grignard reagent from 4-bromo-2-fluorobenzene by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with 3-bromobenzaldehyde to form the corresponding alcohol.
Oxidation: The resulting alcohol is then oxidized to form the ketone, this compound. Common oxidizing agents include chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as:
Catalytic Reactions: Using catalysts to improve reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Major Products
Substitution Products: Compounds with different functional groups replacing the bromine or fluorine atoms.
Reduction Products: Alcohols derived from the reduction of the carbonyl group.
Oxidation Products: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interactions: Modulating the activity of receptors on cell surfaces or within cells.
Pathway Modulation: Influencing signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-fluorophenyl)-2-(3-bromophenyl)ethanone: Similar structure with a shorter carbon chain.
1-(4-Chloro-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one: Similar structure with a chlorine atom instead of a bromine atom.
1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one: Similar structure with a different position of the bromine atom.
Uniqueness
1-(4-Bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one is unique due to the specific arrangement of bromine and fluorine atoms on the aromatic rings, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(17)9-14(13)18/h1-3,5-6,8-9H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWAFMXQHQEGQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192481 | |
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-59-3 | |
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(3-bromophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301192481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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